(3S)-N,N-Dimethylpyrrolidin-3-amine hydrochloride
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Overview
Description
(3S)-N,N-Dimethylpyrrolidin-3-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N,N-Dimethylpyrrolidin-3-amine hydrochloride typically involves the reaction of (S)-pyrrolidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is maintained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of (S)-N,N-Dimethylpyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-N,N-Dimethylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial for its efficacy in pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyrrolidine: Lacks the chiral center, making it less selective in biological applications.
N-Methylpyrrolidine: Has only one methyl group, resulting in different chemical reactivity and biological activity.
Pyrrolidine: The parent compound, which is more basic and less sterically hindered.
Uniqueness
(3S)-N,N-Dimethylpyrrolidin-3-amine hydrochloride stands out due to its chiral nature, which imparts unique stereochemical properties. This chirality is essential for its selective interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
1360085-30-8; 144043-20-9 |
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Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 |
IUPAC Name |
(3S)-N,N-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
JZVQJYNGSZASKA-RGMNGODLSA-N |
SMILES |
CN(C)C1CCNC1.Cl |
solubility |
not available |
Origin of Product |
United States |
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